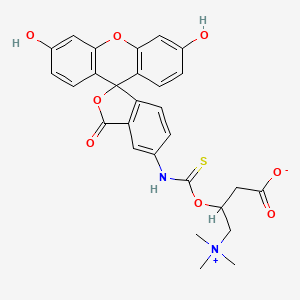

N-(5-荧光素基)-L-肉碱-O-硫代氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(5-Fluoresceinyl)maleimide” is a fluorescent thiol-reactive dye used to conjugate fluorescein to proteins . It’s used for research purposes .

Synthesis Analysis

While specific synthesis details for “N-(5-Fluoresceinyl)-L-carnitine-O-thiocarbamate” were not found, a similar compound, “N-(5-Fluoresceinyl)maleimide”, is synthesized by RAFT polymerization . After reduction, these polymers are fluorescently labeled by reacting the free thiol groups with N-(5-fluoresceinyl)maleimide .Molecular Structure Analysis

The molecular weight of “N-(5-Fluoresceinyl)maleimide” is 427.36 g/mol . The molecular formula is C24H13NO7 .Chemical Reactions Analysis

“N-(5-Fluoresceinyl)maleimide” is a thiol-reactive dye, meaning it reacts with thiol groups to form conjugates . This property is utilized in its use as a fluorescent label for proteins .Physical And Chemical Properties Analysis

“N-(5-Fluoresceinyl)maleimide” appears as a solid, with a yellow to orange color . It has an emission (Em) of 505 and an excitation (Ex) of 488 . It is soluble in DMSO at 50 mg/mL .科学研究应用

肉碱测定的分析方法

L-肉碱在脂肪酸代谢中至关重要,充当酰基转移酶辅因子并在能量产生过程中发挥作用。在各种样品(包括生物材料、食品和膳食补充剂)中测定其含量对于了解代谢紊乱和监测肉碱疗法至关重要。已经开发出先进的分析技术来灵敏分析肉碱浓度,突出了其在制药和生物科学中的重要性 (Dąbrowska & Starek, 2014)。

肉碱在疾病和治疗中的作用

肉碱在能量产生和脂肪酸代谢中发挥着至关重要的作用。其缺乏与多种疾病有关,包括肝脏和肾脏疾病、糖尿病和心肌病。L-肉碱补充剂在治疗这些疾病、改善代谢状态方面显示出前景,并且已探索其在阿尔茨海默氏症等神经退行性疾病中的潜力 (Flanagan 等,2010)。

药代动力学和临床方面

了解肉碱及其酯类的药代动力学对其临床应用至关重要。L-肉碱转运到线粒体进行 β-氧化及其对酰基肉碱水平的调节对于维持正常的线粒体功能至关重要。肉碱库内的平衡,包括游离 L-肉碱和酰基肉碱,反映了线粒体代谢状态,影响治疗肉碱缺乏综合征的方法 (Reuter & Evans, 2012)。

肉碱在代谢和缺乏综合征中的作用

肉碱在将长链脂肪酸转运过线粒体膜中的重要作用凸显了其在脂质氧化和能量产生中的重要性。与肉碱不足相关的疾病,无论是原发性还是继发于其他疾病,都会损害脂肪酸进入线粒体,导致代谢紊乱。对肉碱代谢和缺乏综合征的综述阐明了肉碱在健康和疾病中的关键功能 (Rebouche & Engel, 1983)。

作用机制

Target of Action

N-(5-Fluoresceinyl)-L-carnitine-O-thiocarbamate primarily targets proteins, specifically those containing thiol groups . The thiol groups, typically found in the amino acid cysteine, play a crucial role in the structure and function of proteins. By targeting these groups, N-(5-Fluoresceinyl)-L-carnitine-O-thiocarbamate can influence protein function and cellular processes.

Mode of Action

The compound interacts with its targets through a process known as fluorescence labeling . It contains a fluorescein moiety, which is a fluorescent compound that can absorb light at a specific wavelength and re-emit it at a longer wavelength . When N-(5-Fluoresceinyl)-L-carnitine-O-thiocarbamate binds to thiol groups in proteins, it forms a stable thioether bond . This binding process allows the compound to label the proteins, making them detectable under fluorescence microscopy.

Result of Action

The primary result of N-(5-Fluoresceinyl)-L-carnitine-O-thiocarbamate’s action is the fluorescent labeling of target proteins. This labeling allows for the visualization of these proteins under a fluorescence microscope . It can reveal the location, movement, and interactions of the proteins within cells, providing valuable information about cellular processes and functions.

Action Environment

The action of N-(5-Fluoresceinyl)-L-carnitine-O-thiocarbamate can be influenced by various environmental factors. The pH of the environment, for instance, can affect the efficiency of its binding to thiol groups . Furthermore, factors such as temperature and light exposure can influence the stability of the fluorescein moiety and thus the compound’s fluorescent properties. Therefore, careful control of these environmental factors is crucial for the effective use of N-(5-Fluoresceinyl)-L-carnitine-O-thiocarbamate as a fluorescent label.

安全和危害

未来方向

属性

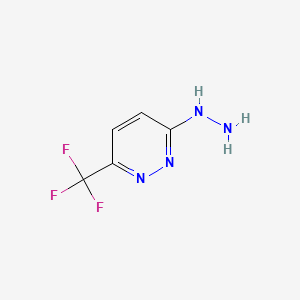

IUPAC Name |

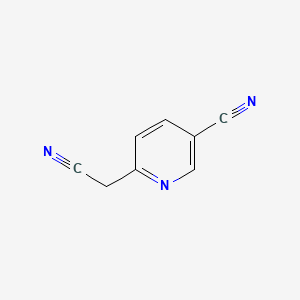

3-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioyloxy]-4-(trimethylazaniumyl)butanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H26N2O8S/c1-30(2,3)14-18(13-25(33)34)36-27(39)29-15-4-7-20-19(10-15)26(35)38-28(20)21-8-5-16(31)11-23(21)37-24-12-17(32)6-9-22(24)28/h4-12,18H,13-14H2,1-3H3,(H3-,29,31,32,33,34,39) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHQRUEIROGCZGH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CC(CC(=O)[O-])OC(=S)NC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H26N2O8S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90747795 |

Source

|

| Record name | 3-{[(3',6'-Dihydroxy-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthen]-5-yl)carbamothioyl]oxy}-4-(trimethylazaniumyl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90747795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

550.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1258239-73-4 |

Source

|

| Record name | 3-{[(3',6'-Dihydroxy-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthen]-5-yl)carbamothioyl]oxy}-4-(trimethylazaniumyl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90747795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2R,4R)-4-butyl-N-[(1R,2R)-2-hydroxy-1-[(2R,3R,4S,5R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methylpyrrolidine-2-carboxamide](/img/structure/B580309.png)

![(2S,3R,4S,5R,6R)-4-[[(1S,3S,4S,5S,8R)-8-[(2S,3R,4S,5S,6R)-4-[[(1S,3S,4S,5R,8R)-4,8-dihydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-6-(hydroxymethyl)oxane-2,3,5-triol](/img/structure/B580310.png)